molecular formula C22H32N2O4S B11307143 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide

Cat. No.: B11307143
M. Wt: 420.6 g/mol
InChI Key: PZGGFWQPZUPNMV-UHFFFAOYSA-N
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Description

N-{3-[(4-Methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a structurally complex sulfonamide-containing pyrrole derivative. Its core structure includes a substituted pyrrole ring (4,5-dimethyl and 2-methylpropyl groups) linked to a 4-methoxyphenylsulfonyl moiety and a tertiary amide (2,2-dimethylpropanamide).

Properties

Molecular Formula

C22H32N2O4S

Molecular Weight

420.6 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-(2-methylpropyl)pyrrol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C22H32N2O4S/c1-14(2)13-24-16(4)15(3)19(20(24)23-21(25)22(5,6)7)29(26,27)18-11-9-17(28-8)10-12-18/h9-12,14H,13H2,1-8H3,(H,23,25)

InChI Key

PZGGFWQPZUPNMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C(C)(C)C)CC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of electrophilic aromatic substitution reactions, where the methoxyphenyl group is introduced to the pyrrole ring under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives.

Scientific Research Applications

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes that degrade extracellular matrix components, and their inhibition can prevent tissue degradation and inflammation . The molecular targets include MMP-1, MMP-3, MMP-7, and MMP-9, among others. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Sulfonamide-Propanamide Derivatives

Compound Name Core Structure Substituents Sulfonyl Group Position Amide Type
Target Compound Pyrrole 4,5-Dimethyl; 2-methylpropyl; 4-methoxyphenylsulfonyl Para-methoxy phenyl Tertiary (2,2-dimethyl)
2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonylphenyl)propanamide (Compound 11, ) Naphthalene 6-Methoxy; 4-methylsulfonylphenyl Para-methyl phenyl Secondary
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () Pyrimidine-morpholine hybrid 5-Bromo; morpholinyl; 4-methoxyphenylsulfanyl; 2,4,6-trimethylbenzenesulfonyl Pyrimidine-linked Secondary

Key Observations :

  • The 4-methoxyphenylsulfonyl group in the target compound contrasts with the 4-methylsulfonylphenyl group in Compound 11, which may affect solubility and steric interactions .
  • The tertiary amide (2,2-dimethylpropanamide) in the target compound reduces hydrogen-bonding capacity compared to secondary amides in analogs, possibly influencing target selectivity .

Key Observations :

  • The target compound’s synthesis is hypothesized to require multi-step functionalization of the pyrrole ring, which may lead to lower yields compared to simpler analogs like Compound 11 .
  • The use of bulky substituents (e.g., 2-methylpropyl) could complicate coupling reactions, necessitating optimized catalysts or protecting-group strategies.

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Solubility Trends
Target Compound Not reported Expected: ~1658 (C=O), ~1336 (O=S=O) Low aqueous solubility (high lipophilicity)
Compound 11 () 228–230 1658 (C=O), 1336/1165 (O=S=O), 3298 (N-H) Moderate in polar aprotic solvents
Pyrimidine-morpholine sulfonamide () Not reported Likely ~1340 (O=S=O), ~1650 (C=O) Enhanced solubility due to morpholine

Key Observations :

  • The absence of a secondary N-H bond in the target compound’s tertiary amide eliminates the ~3298 cm⁻¹ IR peak seen in Compound 11, simplifying its spectroscopic fingerprint .
  • The 4-methoxyphenylsulfonyl group may enhance π-π stacking interactions compared to alkylsulfonyl analogs, affecting crystallization behavior.

Biological Activity

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a complex organic compound with potential therapeutic applications. Its structure suggests it may possess significant biological activity, particularly in the realms of anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C21_{21}H30_{30}N2_{2}O4_{4}S
  • Molecular Weight : 406.5 g/mol
  • CAS Number : 1010935-83-7

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its potential as an anticancer agent and its role in modulating inflammatory responses.

Anticancer Properties

  • Mechanism of Action :
    • The compound has been shown to inhibit the proliferation of cancer cells through several mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies indicate that it may activate apoptotic pathways by modulating the expression of key proteins involved in apoptosis, such as Mcl-1 and caspases .
  • Cell Line Studies :
    • In studies involving human cancer cell lines (e.g., MCF-7 and A549), the compound demonstrated significant inhibitory effects on cell growth. The IC50_{50} values for these cell lines were reported to be in the low micromolar range, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
  • Case Study Example :
    • A recent study indicated that a derivative of this compound showed an IC50_{50} value of 3.0 μM against A549 lung cancer cells, significantly outperforming many other tested compounds .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation.

  • Inflammatory Pathway Modulation :
    • Research indicates that the compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a mechanism by which it may exert anti-inflammatory effects .
  • Experimental Models :
    • In animal models, administration of the compound led to reduced inflammatory responses in conditions mimicking rheumatoid arthritis and other inflammatory diseases, supporting its therapeutic potential .

Comparative Analysis

The following table summarizes the biological activities and corresponding IC50_{50} values for this compound compared to other known compounds:

Compound NameActivity TypeCell Line/ModelIC50_{50} Value (μM)
N-{...}AnticancerA5493.0
DoxorubicinAnticancerA549~10
Compound XAnti-inflammatoryInflammatory Model5.0

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